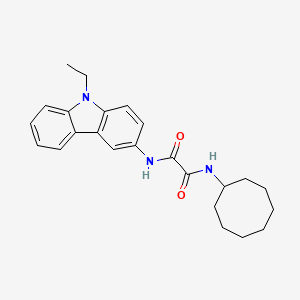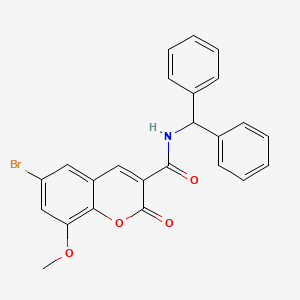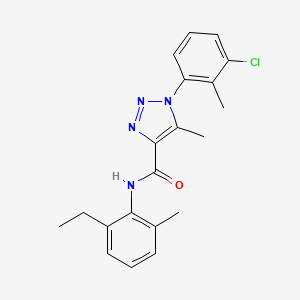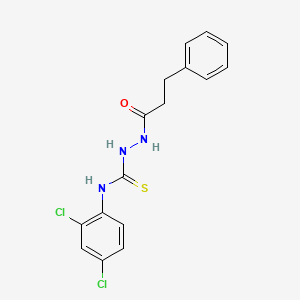![molecular formula C14H19N3O3S2 B4792913 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4792913.png)
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as DMTS, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. DMTS is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems. In
Scientific Research Applications
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and receptor function. One of the primary uses of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine is as a tool for studying the function of the NMDA receptor, a key player in learning and memory processes. 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. In addition, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used to study the function of various neurotransmitter systems, including the serotonergic and dopaminergic systems.
Mechanism of Action
The exact mechanism of action of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood, but it is thought to act as a positive allosteric modulator of the NMDA receptor. This means that 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine enhances the activity of the NMDA receptor by binding to a site on the receptor that is distinct from the primary binding site for glutamate. 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to exhibit a variety of biochemical and physiological effects, including modulation of ion channel activity, enhancement of synaptic plasticity, and regulation of neurotransmitter release. 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to have neuroprotective effects in various models of neurodegenerative disease, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and neurotransmitter systems. This allows researchers to study the function of these systems in a more precise and controlled manner. However, there are also limitations to using 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many future directions for research involving 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of interest is the development of new compounds that are more selective and potent modulators of the NMDA receptor. Another area of interest is the use of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine in studies of synaptic plasticity and learning and memory processes. Additionally, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these possibilities.
properties
IUPAC Name |
3,5-dimethyl-4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11-14(12(2)20-15-11)22(18,19)17-7-5-16(6-8-17)10-13-4-3-9-21-13/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDLNQFXEYWCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-fluorophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4792835.png)
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)


![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4792879.png)

![N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4792897.png)
![N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4792898.png)
![3-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4792905.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4792924.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4792929.png)